molecular formula C17H19N3O3 B5540448 N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide

N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide

Cat. No. B5540448
M. Wt: 313.35 g/mol
InChI Key: QMZWDELKHYMLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide, also known as NMN, is a molecule that has gained significant attention in the scientific community due to its potential health benefits. NMN is a derivative of niacin, which is a B-vitamin, and it is involved in various metabolic processes in the body. In recent years, NMN has been studied extensively for its anti-aging properties, and it has shown promising results in animal studies.

Scientific Research Applications

Herbicidal Activity

  • Research has shown that derivatives of nicotinamide exhibit promising herbicidal activity against various plant species. For instance, certain N-(arylmethoxy)-2-chloronicotinamides have been designed and synthesized, showing excellent herbicidal activity against specific weeds. This suggests potential agricultural applications for N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide derivatives (Chen Yu et al., 2021).

Corrosion Inhibition

  • Mannich base derivatives of nicotinamide, including those with morpholino groups, have been studied for their corrosion inhibition properties on metals in acidic environments. These derivatives have shown effective inhibition, suggesting applications in industrial metal preservation and maintenance (M. Jeeva et al., 2017).

Apoptosis Induction and Cancer Treatment

  • Some N-phenyl nicotinamides are identified as potent inducers of apoptosis in cancer cells, leading to a significant reduction in cell viability. This opens avenues for the development of new anticancer agents based on this compound and its derivatives (S. Cai et al., 2003).

Potential in Antiprotozoal Activity

  • Research into synthetic retinoids and nicotinamide derivatives has shown effectiveness against human ovarian carcinoma and potential in enhancing the activity of other cancer treatments. This suggests a role for these compounds in developing new therapeutic strategies against various cancers (F. Formelli & L. Cleris, 1993).

Metabolic Effects

  • Studies on the metabolic effects of NAMPT inhibition by nicotinamide and its derivatives highlight the role of these compounds in influencing cellular bioenergetics and metabolism in cancer cells. This suggests potential therapeutic applications in targeting cancer metabolism (V. Tolstikov et al., 2014).

properties

IUPAC Name

N-(5-methoxy-2-morpholin-4-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-22-14-4-5-16(20-7-9-23-10-8-20)15(11-14)19-17(21)13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZWDELKHYMLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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